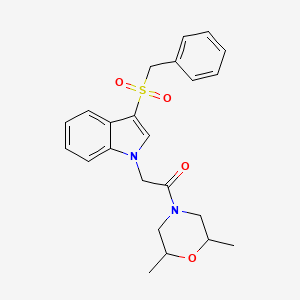

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a benzylsulfonyl group, and a dimethylmorpholino substituent, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common approach includes:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethylmorpholino Group: The final step involves the reaction of the sulfonylated indole with 2,6-dimethylmorpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Benzylsulfonyl Group

The sulfonyl group (-SO₂-) attached to the benzyl unit is highly electrophilic, enabling nucleophilic substitution reactions. For example:

-

Reaction with amines : The sulfonyl group undergoes displacement with primary or secondary amines under mild alkaline conditions (e.g., DMF, 80°C), yielding sulfonamide derivatives.

-

Reaction with alcohols : Substitution with alcohols in the presence of catalytic acid generates sulfonate esters.

Key Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Primary amines | DMF | 80°C | Substituted sulfonamides |

| Methanol/H₂SO₄ | MeOH | Reflux | Methyl sulfonate |

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions, primarily at the 2-position due to the electron-donating effects of the benzylsulfonyl group:

-

Nitration : Treatment with nitric acid (HNO₃) in acetic anhydride introduces nitro groups at the 2-position.

-

Halogenation : Electrophilic bromination using Br₂ in DCM yields 2-bromoindole derivatives.

Example Reaction :

textIndole + Br₂ (1.2 equiv) → 2-Bromoindole derivative (Yield: ~78%)[1]

Cyclization Reactions

The compound undergoes cyclization with hydrazine derivatives to form fused heterocycles:

-

Reaction with hydrazine hydrate : In methanol under reflux, hydrazine induces cyclization, producing indazole derivatives .

-

Reaction with phenylhydrazine : Forms substituted indazoles with enhanced aromaticity .

Experimental Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | MeOH, reflux | Tetrahydroindazol-5-yl ethanone | 65% |

Morpholine Ring Reactivity

The 2,6-dimethylmorpholine group participates in ring-opening and alkylation reactions:

-

Acid-catalyzed ring-opening : Treatment with concentrated HCl cleaves the morpholine ring, generating a secondary amine and ketone intermediate .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base to form quaternary ammonium salts .

Mechanistic Insight :

The morpholine ring’s nitrogen atom acts as a nucleophile, facilitating alkylation or protonation under acidic conditions .

Oxidation and Reduction

-

Oxidation of the indole ring : Strong oxidants like KMnO₄ convert the indole to an oxindole structure.

-

Reduction of the sulfonyl group : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-).

Key Transformations :

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Oxindole derivative |

| Reduction | H₂, Pd-C | Benzylthioether |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole, including this compound, can inhibit the Hedgehog (Hh) signaling pathway, which is crucial in the development of certain cancers such as basal cell carcinoma and medulloblastoma. The inhibition of this pathway could lead to reduced tumor growth and improved treatment outcomes in resistant cancer types .

Neuropharmacology

The morpholino group in the compound suggests possible neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating dopamine receptors. This could have implications for treating disorders like schizophrenia or Parkinson's disease by enhancing dopaminergic signaling .

Synthesis Techniques

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multi-step organic reactions, including sulfonylation and morpholino modifications. These methods are essential in creating compounds with specific biological activities and optimizing their pharmacokinetic properties .

Stability and Reactivity

Studies on the stability of this compound under various conditions indicate a favorable profile for pharmaceutical formulations. The presence of both indole and morpholino moieties contributes to its stability and reactivity, making it a suitable candidate for further development into drug formulations .

Case Study: Inhibition of Hedgehog Signaling

A notable study demonstrated that the indole derivative effectively suppressed Hh signaling in vitro, leading to decreased proliferation of cancer cells associated with this pathway. This finding underscores its potential as a therapeutic agent in oncology .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate oxidative stress and neuronal apoptosis, suggesting a role in developing therapies for conditions like Alzheimer’s disease .

Data Table: Comparative Analysis of Indole Derivatives

Wirkmechanismus

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzylsulfonyl group may enhance binding affinity and specificity, while the dimethylmorpholino group can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone:

4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine: Similar in having a dimethylmorpholino group but differs in the core structure and applications.

3-(2,6-Dimethylmorpholino)-5-methoxyaniline: Shares the dimethylmorpholino group but has different functional groups and uses.

Biologische Aktivität

The compound 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₂₃H₃₁N₃O₂S

- Molecular Weight: 405.59 g/mol

- CAS Number: 898454-23-4

The compound features an indole ring, a benzylsulfonyl group, and a morpholino moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The indole structure allows for π-π stacking interactions with aromatic amino acids in target proteins, while the morpholino group enhances solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

These results suggest that the compound may serve as a promising lead for the development of new antitumor agents.

Inhibition of Hedgehog Signaling Pathway

Research has shown that related indole derivatives can suppress the Hedgehog (Hh) signaling pathway, which is implicated in several malignancies. The inhibition of this pathway may provide therapeutic benefits in treating cancers such as basal cell carcinoma and medulloblastoma .

Case Studies

- Synthesis and Evaluation : A series of compounds based on the indole structure were synthesized and evaluated for their biological activity. Among them, certain derivatives exhibited potent anti-proliferative effects on cancer cells, indicating their potential as therapeutic agents .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could modulate enzyme activities linked to tumor growth and survival pathways, supporting their role as effective anticancer agents .

Eigenschaften

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-17-12-25(13-18(2)29-17)23(26)15-24-14-22(20-10-6-7-11-21(20)24)30(27,28)16-19-8-4-3-5-9-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHZALFLBJTEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.